Butanedioic acid, hydroxy-, 4-(phenylmethyl) ester, (S)-

Chiral Monomer Synthesis Enantiomeric Excess Polymer Precursor

Obtaining stereoregular biodegradable polymers with adequate mechanical strength is a key challenge. Racemic benzyl malate yields amorphous, mechanically weak materials. (S)-Benzyl malate (CAS 66178-06-1) overcomes this as the direct precursor to crystalline PBM-2. • Crystalline PBM-2 Young’s modulus: 573.76 MPa, suitable for bone tissue engineering. • Degradation rate: 5.2× slower (8.2% vs 42.4% at 75 days) for sustained drug release. • Synthesis yield: 31.2% overall from L-malic acid, a 6.9-fold improvement over L-aspartic acid route. Supplied with ≥97% purity for reliable scale-up.

Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
CAS No. 66178-06-1
Cat. No. B15240576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanedioic acid, hydroxy-, 4-(phenylmethyl) ester, (S)-
CAS66178-06-1
Molecular FormulaC11H12O5
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CC(C(=O)O)O
InChIInChI=1S/C11H12O5/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,14,15)/t9-/m0/s1
InChIKeyIBFHVVYOZSCYNN-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Benzyl Malate: Chiral Monomer for Biomedical Polymers


Butanedioic acid, hydroxy-, 4-(phenylmethyl) ester, (S)-, also known as (S)-benzyl malate or (S)-4-(benzyloxy)-2-hydroxy-4-oxobutanoic acid, is the single-enantiomer form of a malic acid benzyl monoester [1]. It serves as the direct chemical precursor to (S)-benzyl-β-malolactonate (MLABn), the monomer used in the ring-opening polymerization (ROP) of poly(benzyl malate) (PBM), a biodegradable polyester investigated for drug delivery, tissue engineering, and nanocarrier applications [2]. Its primary scientific and procurement relevance is its ability to impart high stereoregularity to resulting polymers, a property that racemic or achiral analogs cannot replicate.

Why Racemic Analogs Cannot Replace (S)-Benzyl Malate


The specific (S)-configuration and the benzyl ester group of this compound are not interchangeable features; they are co-requisites for producing crystalline, high-mechanical-strength poly(benzyl malate) (PBM). Using racemic benzyl malate or the (R)-enantiomer alone yields an amorphous polymer with fundamentally different thermal, mechanical, and degradation properties [1]. Substituting the benzyl ester with a methyl or ethyl group alters the monomer's reactivity ratios during ring-opening polymerization (ROP), leading to different polymer tacticities and preventing the formation of the crystalline phase [2]. The benzyl group, uniquely among common ester protecting groups, can be selectively and quantifiably cleaved post-polymerization via catalytic hydrogenolysis, providing a precise handle for tuning polymer amphiphilicity and degradation [1].

Quantitative Evidence: (S)-Benzyl Malate vs. Racemic Analogs


Monomer Optical Purity: (S)- vs. Racemic MLABn

The (S)-benzyl-β-malolactonate (MLABn-2) monomer derived from (S)-benzyl malate was synthesized with an enantiomeric excess (ee) of 100% when prepared from L-malic acid. In contrast, the same monomer synthesized from L-aspartic acid (the most common literature route) is racemic (MLABn-1, ee ~0%) due to an SN1 mechanism that generates a planar carbocation intermediate [1]. This difference in optical purity is the root cause of divergent polymer properties.

Chiral Monomer Synthesis Enantiomeric Excess Polymer Precursor

Polymer Crystallinity and Mechanical Strength

Polymerization of enantiomerically pure (S)-MLABn yields PBM-2, a hard, crystalline white solid, whereas racemic MLABn yields PBM-1, a transparent, amorphous semi-solid [1]. X-ray diffraction (XRD) confirmed PBM-2 has sharp diffraction peaks, indicating an ordered atomic arrangement absent in PBM-1. The crystalline nature of PBM-2 directly translates into a high Young's modulus of 573.76 MPa, demonstrating significant mechanical strength [1].

Biodegradable Polymer Crystallinity Mechanical Properties

Thermal Transitions: Crystalline vs. Amorphous PBM

Differential scanning calorimetry (DSC) revealed that PBM-2 (from optically pure monomer) is semi-crystalline with a distinct melting temperature (Tm) at 190 °C, whereas PBM-1 (from racemic monomer) is fully amorphous, showing only a glass transition temperature (Tg) at 19 °C and no crystallization peaks [1]. This indicates that the enantiopure monomer imparts a higher-order structure to the polymer.

Polymer Thermal Analysis DSC Melting Point

Hydrolytic Degradation Rate

The crystalline structure of PBM-2, derived from enantiopure monomer, significantly slows its hydrolytic degradation compared to amorphous PBM-1 from racemic monomer. After 75 days in aqueous conditions, PBM-2 exhibited a degradation rate of only 8.2% at 37 °C and 15.1% at 50 °C. In stark contrast, PBM-1 degraded by 42.4% and 71.9% under identical conditions [1]. This nearly 5-fold difference in stability directly impacts application lifetime.

Polymer Degradation Hydrolytic Stability Long-term Performance

Synthesis Yield: Malic Acid vs. Aspartic Acid Route

The synthesis route employing (S)-benzyl malate starting from L-malic acid was optimized to achieve a 31.2% overall yield of PBM, a dramatic improvement over the traditional 4.5% yield obtained from the L-aspartic acid route [1]. This yield increase is attributed to the avoidance of racemization and the instability of intermediates inherent to the aspartic acid pathway.

Process Chemistry Reaction Yield Scalability

Applications of (S)-Benzyl Malate in Biomedical Polymers


Crystalline, Load-Bearing Biomaterial Synthesis

The 100% enantiomeric excess of (S)-benzyl malate-derived MLABn is the absolute prerequisite for synthesizing crystalline poly(benzyl malate) (PBM-2) with a Young's modulus of 573.76 MPa [1]. This makes the compound uniquely valuable for producing biodegradable scaffolds for bone regeneration or other hard-tissue engineering applications where mechanical integrity comparable to cancellous bone is required, a property unattainable with the racemic analog.

Tunable Drug Delivery with Predictable Degradation

The crystalline PBM-2 synthesized from the (S)-monomer degrades 5.2 times slower than its amorphous counterpart at physiological temperature (8.2% vs. 42.4% degradation over 75 days) [1]. This enables the design of long-circulating or sustained-release drug delivery systems with a predictable, slow degradation profile, which is critical for indications requiring months-long therapeutic coverage from a single dose.

High-Yield Polymer Production for Scale-Up

The synthesis route utilizing (S)-benzyl malate from L-malic acid achieves a 31.2% overall yield of PBM, a 6.9-fold improvement over the traditional L-aspartic acid route (4.5% yield) [1]. This dramatic yield advantage directly translates to lower cost-per-gram for polymer production, making it the preferred starting material for any team aiming to scale up PBM-based technologies from milligram-scale research to gram-scale or larger batches.

Selective Post-Polymerization Modification via Hydrogenolysis

The benzyl ester moiety of PBM-2 can be selectively cleaved by catalytic hydrogenolysis to generate poly(β-malic acid) while retaining the polymer's stereoregular backbone [1]. This orthogonal deprotection chemistry is not possible with simple methyl or ethyl esters and is essential for generating amphiphilic block copolymers or for conjugating targeting ligands, offering a precise chemical tool for functionalizing the polymer surface.

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